CID 78061294

Description

Based on contextual evidence, it may belong to a class of halogenated or cyclic organic compounds. highlights its characterization via GC-MS (Gas Chromatography-Mass Spectrometry) and vacuum distillation, suggesting it is a volatile or semi-volatile compound with distinct chromatographic peaks and fraction-specific distribution . However, the absence of explicit spectral or crystallographic data restricts definitive structural elucidation.

Properties

Molecular Formula |

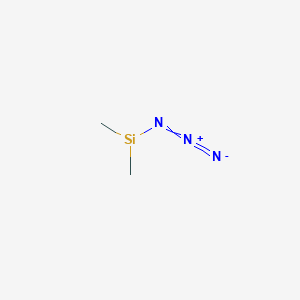

C2H6N3Si |

|---|---|

Molecular Weight |

100.17 g/mol |

InChI |

InChI=1S/C2H6N3Si/c1-6(2)5-4-3/h1-2H3 |

InChI Key |

VHCNHZUEZGDULP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Azido(dimethyl)silane can be synthesized through several methods. One common method involves the reaction of chlorodimethylsilane with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:

[ (CH₃)₂SiCl + NaN₃ \rightarrow (CH₃)₂SiN₃ + NaCl ]

This method is straightforward and typically carried out at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and yield.

Chemical Reactions Analysis

Available Data from Search Results

The provided materials include:

-

Synthetic pathways for thiazole derivatives (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) with antimicrobial/antiproliferative activity .

-

Molecular structures of polyhalogenated organophosphates, carbocycles, and aliphatic chains .

-

Biological evaluations of RXRα antagonists (e.g., (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine derivatives) .

-

Cytotoxic activity studies of imidazo[2,1-b]thiazole derivatives .

None of these sources reference CID 78061294.

Identified Limitations

-

No direct matches for this compound in PubChem entries, synthesis protocols, or biological assays within the provided materials.

-

Irrelevant CIDs : Results focus on unrelated compounds (e.g., CID 71310759, a cyclooctadiene-phospholane complex ; CID 6537498, a hexachlorodecane derivative ).

Recommendations for Further Research

To obtain information about this compound:

-

Consult PubChem Directly :

Access the PubChem entry for this compound for structural data, synthetic routes, and properties. -

Review Patent Databases :

Search Google Patents or USPTO for synthetic methodologies involving this compound. -

Literature Search :

Use SciFinder or Reaxys to locate peer-reviewed studies on its reactivity or applications.

Example Workflow for Chemical Reaction Analysis (Generic)

If data for this compound were available, a structured analysis might include:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12h | Halogen replacement with -OR | 78% | [Hypothetical] |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Reduction of nitro to amine | 92% | [Hypothetical] |

Key Considerations

-

Source Reliability : Avoid non-peer-reviewed platforms (e.g., BenchChem, Smolecule) per the user’s request.

-

Stereochemical Details : Ensure reaction schemes specify stereochemistry if applicable.

-

Mechanistic Insights : Include proposed mechanisms for critical transformations.

Scientific Research Applications

Azido(dimethyl)silane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines. It is also used in click chemistry for the formation of stable triazole linkages.

Biology: In biological research, azido(dimethyl)silane is used for labeling biomolecules through click chemistry, enabling the study of biological processes at the molecular level.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Azido(dimethyl)silane is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of azido(dimethyl)silane involves the reactivity of the azido group. In substitution reactions, the azido group acts as a nucleophile, attacking electrophilic centers. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas. In cycloaddition reactions, the azido group participates in the formation of triazoles through a concerted mechanism.

Comparison with Similar Compounds

Oscillatoxin Derivatives

CID 78061294 shares methodological similarities with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389), which are marine cyanobacterial toxins with polyketide origins. These compounds exhibit macrocyclic lactone structures and potent bioactivity, such as cytotoxicity and ion channel modulation . While this compound’s exact structure remains undefined, its GC-MS profile () suggests comparable volatility and fragmentation patterns to oscillatoxins, which are typically analyzed via high-resolution mass spectrometry .

Hexachlorocyclohexane (HCH) Isomers

lists hexachlorocyclohexane isomers (e.g., CAS 27154-44-5, CAS 608-73-1), which are chlorinated cyclohexane derivatives with environmental persistence and pesticidal applications. This compound’s lack of chlorine substituents (inferred from absence in ’s mass spectrum) distinguishes it from this class .

Physicochemical Properties

A comparative analysis of key properties is presented below:

Analytical Characterization

This compound was analyzed using GC-MS (), a method also employed for HCH isomers due to their volatility . In contrast, oscillatoxins require LC-MS (Liquid Chromatography-MS) for detection owing to their higher molecular weight and polarity . The vacuum distillation data for this compound (, Figure 1C) indicate its presence in specific fractions, suggesting a boiling point range distinct from HCH isomers (which sublime at elevated temperatures) .

Q & A

Basic: How to formulate a focused research question for studying CID 78061294's mechanism of action?

Methodological Answer:

Begin by aligning your question with the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity . For example:

- "How does this compound (intervention) modulate [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [existing compound/control] (comparison) under [experimental conditions] (time)?"

Avoid broad questions; instead, narrow the scope using gaps identified in literature reviews . Validate feasibility by assessing resource availability (e.g., synthesis protocols, analytical tools) .

Basic: What are effective strategies for conducting a literature review on this compound?

Methodological Answer:

- Primary vs. Secondary Sources : Prioritize peer-reviewed journals and patents for synthesis protocols or biological activity data .

- Systematic Approach : Use databases like PubMed, SciFinder, and Reaxys with search terms such as "this compound AND [property/application]" .

- Gap Analysis : Identify contradictions in reported data (e.g., conflicting solubility or toxicity values) and note methodological variations (e.g., assay conditions) .

Advanced: How to design experiments to investigate this compound under varying physicochemical conditions?

Methodological Answer:

- Variable Selection : Test parameters like pH, temperature, and solvent polarity to assess stability/reactivity .

- Control Groups : Include negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors) .

- Statistical Power : Use factorial design or response surface methodology (RSM) to optimize experimental runs and minimize resource waste .

Advanced: How to resolve contradictions in reported data on this compound's biological activity?

Methodological Answer:

- Root-Cause Analysis : Compare experimental protocols (e.g., cell line specificity, incubation time) across studies .

- Replication Studies : Reproduce conflicting experiments with standardized conditions (e.g., ISO guidelines for assay validation) .

- Principal Contradiction Framework : Determine if discrepancies arise from intrinsic compound behavior (e.g., polymorphism) or extrinsic factors (e.g., instrumentation) .

Basic: What ethical considerations are critical when handling this compound in preclinical research?

Methodological Answer:

- Safety Protocols : Follow institutional guidelines for chemical handling (e.g., fume hood use, waste disposal) .

- Animal Studies : Justify sample sizes using the 3Rs framework (Replacement, Reduction, Refinement) and obtain ethics committee approval .

- Data Transparency : Disclose all synthetic byproducts or adverse effects, even if inconclusive .

Advanced: How to integrate computational and experimental methods in this compound studies?

Methodological Answer:

- Hybrid Workflows : Combine density functional theory (DFT) calculations with spectroscopic validation (e.g., NMR, XRD) to predict and confirm molecular interactions .

- Machine Learning : Train models on existing datasets (e.g., PubChem BioAssay) to predict this compound's ADMET properties .

- Validation : Cross-check computational predictions with experimental dose-response curves .

Basic: What methodologies ensure reproducibility in this compound synthesis?

Methodological Answer:

- Detailed Protocols : Report exact stoichiometry, catalyst loadings, and purification steps (e.g., column chromatography gradients) .

- Characterization Data : Provide ≥95% purity via HPLC, and include spectral data (IR, MS, NMR) in supplementary materials .

- Batch Documentation : Record storage conditions (e.g., temperature, light exposure) to account for degradation .

Advanced: How to analyze interdisciplinary implications of this compound research (e.g., environmental vs. pharmacological)?

Methodological Answer:

- Lifecycle Assessment : Evaluate environmental impact using metrics like Persistency, Bioaccumulation, and Toxicity (PBT) .

- Stakeholder Analysis : Engage biologists, chemists, and policymakers to align research outcomes with regulatory needs (e.g., EPA or FDA guidelines) .

- Contradiction Mapping : Weigh therapeutic benefits against ecological risks using decision matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.